((1R,2S)-2-nitrocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2S)-2-nitrocyclopropyl)benzene: is a chiral compound characterized by a cyclopropyl ring substituted with a nitro group and a benzene ring The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-2-nitrocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by nitration. One common method is the reaction of styrene with a nitrocyclopropane derivative under controlled conditions. The reaction may require the use of a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process. The nitration step can be achieved using a nitrating agent like nitric acid or a nitrating mixture under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and nitration processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: ((1R,2S)-2-nitrocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of ((1R,2S)-2-aminocyclopropyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: ((1R,2S)-2-nitrocyclopropyl)benzene is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are of interest in drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as a precursor
Biological Activity
((1R,2S)-2-nitrocyclopropyl)benzene is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, including antiparasitic and antibacterial properties, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound this compound features a nitro group attached to a cyclopropyl ring, which is further connected to a benzene moiety. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiparasitic Activity : Studies have demonstrated that derivatives of nitrocyclopropyl compounds can inhibit the growth of Mycobacterium tuberculosis and other kinetoplastid organisms like Leishmania donovani and Trypanosoma brucei . The compound's effectiveness varies with structural modifications.
- Antibacterial Properties : The compound has shown promise against certain bacterial strains, with specific analogs exhibiting potent activity against non-replicating M. tuberculosis under anaerobic conditions .
The biological activity of this compound is thought to involve several mechanisms:
- Nitroreductase Activation : The nitro group is reduced by nitroreductases in bacteria, leading to the generation of reactive nitrogen species (e.g., nitric oxide), which can disrupt cellular processes .
- Inhibition of Cell Wall Synthesis : Some studies suggest that compounds in this class may inhibit the biosynthesis of mycolic acids in the bacterial cell wall, contributing to their antibacterial effects .
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications to the structure of this compound affect its biological activity:
Modification | Effect on Activity |
---|---|
Nitro group position | Critical for activity; 2' position preferred |
Aryl side chain modifications | Variations can enhance or diminish activity |
Stereochemistry | Different enantiomers show varied efficacy |
Research has shown that certain derivatives with modifications at the aryl side chain can significantly enhance antiparasitic activity .
Case Studies
- Antiparasitic Efficacy : A study evaluating various nitroimidazooxazine derivatives found that certain compounds were effective against L. donovani at multiple life stages. The results indicated that structural modifications could lead to improved efficacy against parasitic infections .
- Bacterial Resistance : Another investigation highlighted the compound's potential in overcoming resistance mechanisms in M. tuberculosis, suggesting that it could be developed as part of combination therapies for more effective treatment regimens .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(1R,2S)-2-nitrocyclopropyl]benzene |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
InChI Key |
XRNLPUUQLOMTGY-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.